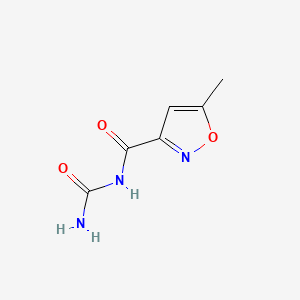
3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- is a heterocyclic compound featuring an isoxazole ring. Isoxazoles are five-membered rings containing both nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- typically involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds. This reaction forms the isoxazole ring through a cyclization process. Commonly, catalysts such as Cu(I) or Ru(II) are employed to facilitate the reaction .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly reagents and conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles with potential biological activities .
Applications De Recherche Scientifique
3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Isoxazole: A basic five-membered ring with nitrogen and oxygen.
Oxazole: Similar to isoxazole but with different positioning of nitrogen and oxygen.
1,2,4-Oxadiazole: Contains an additional nitrogen atom compared to isoxazole.
Uniqueness: 3-Isoxazolecarboxamide, N-(aminocarbonyl)-5-methyl- is unique due to its specific functional groups and the resulting biological activities.
Propriétés
Numéro CAS |
32954-07-7 |
|---|---|
Formule moléculaire |
C6H7N3O3 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
N-carbamoyl-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C6H7N3O3/c1-3-2-4(9-12-3)5(10)8-6(7)11/h2H,1H3,(H3,7,8,10,11) |
Clé InChI |
LQXUSWLJCKWURD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


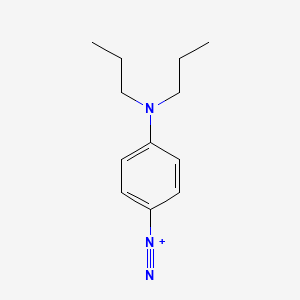
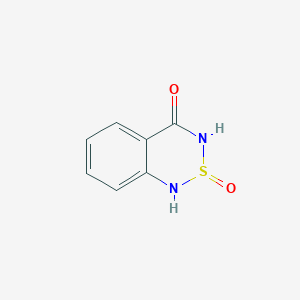
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
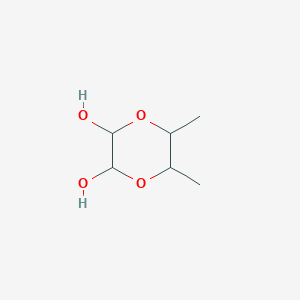
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
![(Z)-1-[3-[(E)-octadec-9-enoyl]imidazolidin-1-yl]octadec-9-en-1-one](/img/structure/B14684683.png)
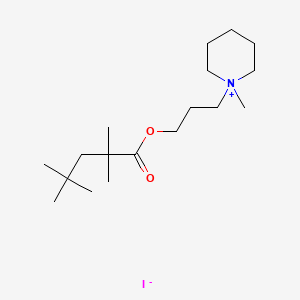
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
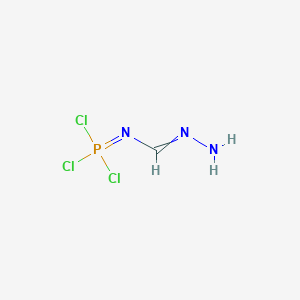
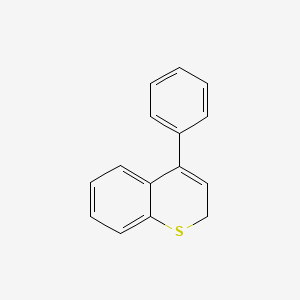
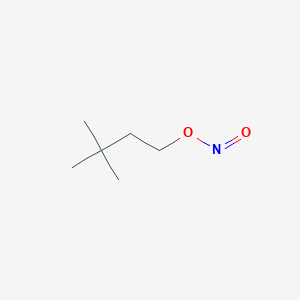
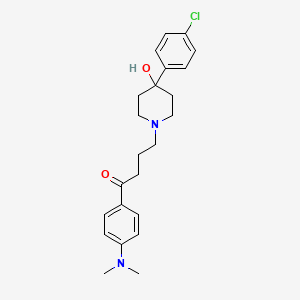
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
